5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound notable for its unique molecular structure, which includes a pyridine ring and an imidazole moiety. The compound's chemical formula is and it has a molecular weight of approximately 177.18 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its biological activities.
This compound falls under the category of heterocyclic organic compounds, specifically featuring both pyridine and imidazole rings. It is classified as a fluorinated derivative, with the presence of a fluorine atom contributing to its reactivity and biological interactions. The compound is often synthesized for research purposes and has been studied for its pharmacological properties, especially in enzyme inhibition and protein-ligand interactions.
The synthesis of 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine typically involves multi-step processes. A common method includes:
The synthesis may involve various reaction conditions, including temperature control, solvent choice, and the use of catalysts to facilitate reactions. Refluxing in solvents such as acetic acid or ethanol is common, followed by purification steps such as recrystallization or chromatography to isolate the final product.
The arrangement of functional groups significantly influences the compound's reactivity and biological interactions, making it distinct from other similar compounds.
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:
These reactions are often facilitated by adjusting pH levels, temperature, and using appropriate solvents or catalysts to optimize yields and selectivity.
The mechanism of action for 5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine primarily involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances binding affinity through:
Studies have shown that this compound may act as an inhibitor for various enzymes, modulating their activity through these interactions, making it a candidate for further exploration in drug design.
Relevant data on boiling point and melting point are often not disclosed but can be determined through experimental methods.
5-Fluoro-2-(5-methyl-2-imidazolyl)pyridine has several notable applications in scientific research:
The unique structural features of this compound enhance its utility in research settings compared to other similar compounds, making it a valuable asset in ongoing studies within medicinal chemistry and pharmacology.
The imidazole-pyridine hybrid represents a privileged scaffold in medicinal chemistry due to its versatile pharmacophore compatibility and target engagement capabilities. This fused heterocyclic system combines the hydrogen-bonding proficiency of the imidazole ring (with sp²-hybridized nitrogen atoms at positions 1 and 3) with the π-deficient character and membrane permeability conferred by the pyridine moiety. The resulting molecular planarity facilitates deep penetration into enzymatic binding pockets, making it particularly suitable for targeting kinase ATP-binding sites and other hydrophobic domains [4] [8].
Recent drug discovery campaigns have validated this scaffold's therapeutic relevance:
Compound Name | Therapeutic Area | Molecular Target | Key Activity Data | Reference |
---|---|---|---|---|
Telacebec (Q203) | Tuberculosis | Cytochrome bcc oxidase (QcrB) | MIC₉₀ ≤0.006 µM (Mtb) | [8] |
Nilotinib | Chronic Myeloid Leukemia | BCR-ABL kinase | FDA-approved kinase inhibitor | [4] |
Compound 5d | Breast Cancer | Undefined (Receptor-specific) | IC₅₀ <50 µM (MDA-MB-468, BT-474) | [6] |
DNDI-0003363576 (Optimized) | Leishmaniasis | Undefined | pEC₅₀ >5.3 (L. donovani) | [2] |
AZD5438 derivative (LB-1) | Colorectal Cancer | CDK9 | IC₅₀ = 9.22 nM (CDK9) | [10] |
The synthetic versatility of this scaffold enables rapid medicinal chemistry optimization. Multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction facilitate efficient library synthesis. For instance, 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine derivatives were synthesized via iodine-catalyzed condensation of pyridine-3-carboxaldehyde, 4,4′-dimethylbenzil, and ammonium acetate, achieving yields up to 72% [6]. Subsequent alkylation at the imidazole nitrogen further diversifies the chemical space while modulating physicochemical properties. The synthetic tractability combined with target promiscuity establishes imidazole-pyridine hybrids as invaluable frameworks in oncology, infectious disease, and beyond.
Fluorine incorporation represents a strategic molecular modification that profoundly influences drug-like properties. The introduction of fluorine—particularly at the C5 position of imidazole-pyridine hybrids—enhances bioavailability through multiple interconnected mechanisms: metabolic stability enhancement, lipophilicity modulation, and strengthened target interactions via stereoelectronic effects [3] [5].
The bioisosteric mimicry of fluorine enables it to occupy positions typically reserved for hydrogen atoms while providing distinct advantages:
Property | Non-Fluorinated Compound 5 | 5-Fluorinated Compound 6 | Improvement Factor |
---|---|---|---|
TbMetRS Affinity (ΔTₘ, °C) | 21.6 | 22.3 | 1.7x |
Parasite Growth Inhibition (EC₅₀, nM) | 8.5 | 6.0 | 1.4x |
Brain Penetration (B/P Ratio, %) | 2.4 | 7.1 | 3.0x |
Plasma Exposure (AUC₀₋₈ₕ, ng·h/mL) | 1,020 | 3,150 | 3.1x |
Human Microsomal Stability (Clᵢₙₜ, μL/min/mg) | 62 | 27 | 2.3x |
The positional sensitivity of fluorine substitution critically determines its effects. In benzimidazole-pyridine hybrids, fluorination at positions incompatible with binding pocket geometry reduced affinity (ΔTₘ decreased by 2.1°C) despite improved brain penetration. Conversely, strategic fluorination at the C5 position of imidazo[4,5-b]pyridine enhanced central nervous system bioavailability—brain/plasma ratios increased from 2.4% to 7.1%—while simultaneously improving target engagement [5]. This dual benefit of optimized pharmacokinetics and pharmacodynamics underscores fluorine's transformative potential in refining imidazole-pyridine therapeutics.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: